
2-(Cyclopropylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)acetic acid is a chemical compound with the molecular formula C5H9NO2 . It is available in the form of a powder . The compound is also known by its IUPAC name (cyclopropylamino)acetic acid .
Molecular Structure Analysis
The molecular structure of 2-(Cyclopropylamino)acetic acid can be represented by the InChI code 1S/C5H9NO2.ClH/c7-5(8)3-6-4-1-2-4;/h4,6H,1-3H2,(H,7,8);1H . The molecular weight of the compound is 115.13 g/mol .Physical And Chemical Properties Analysis
2-(Cyclopropylamino)acetic acid is a powder at room temperature . The compound has a molecular weight of 115.13 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Proteomics Research
2-(Cyclopropylamino)acetic acid: is utilized in proteomics research, where it serves as a biochemical tool for the study of proteins and their functions . The compound’s properties facilitate the analysis of protein structure and function, contributing to the understanding of complex biological processes.
Pharmaceutical Research
In pharmaceutical research, 2-(Cyclopropylamino)acetic acid is explored for its potential as a counterion in pharmaceutical salts . Its role in modulating the physicochemical properties of drugs, such as solubility and bioavailability, is of particular interest, offering avenues for the development of improved drug formulations.
Medical Diagnostics
The compound finds application in medical diagnostics as part of biochemical assays used in proteomics research . It aids in the identification and quantification of proteins, which is crucial for the diagnosis of various diseases and the monitoring of therapeutic interventions.
Chemical Synthesis
2-(Cyclopropylamino)acetic acid: plays a role in chemical synthesis, where it may be involved in the formation of complex organic compounds . Its reactivity and structural features make it a valuable building block in synthetic organic chemistry.
Agriculture
In the agricultural sector, organic acids, including 2-(Cyclopropylamino)acetic acid , are investigated for their potential to enhance soil fertility and plant health . They may contribute to the solubilization of minerals, biocontrol of phytopathogens, and induction of systemic resistance in plants.
Environmental Applications
The environmental applications of 2-(Cyclopropylamino)acetic acid are linked to its role in fostering a healthy soil microbiome . By influencing soil microbial activity, it can play a part in nutrient cycling and soil structure improvement, leading to a more sustainable environment.
Mechanism of Action
Target of Action
This compound is used for proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.
Mode of Action
As a biochemical used in proteomics research , it may interact with various proteins or enzymes, altering their function or activity. More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it may influence protein-related pathways. The downstream effects of these potential interactions are currently unknown and warrant further investigation.
Pharmacokinetics
As a small molecule with a molecular weight of 11513 , it’s likely to have good bioavailability
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or pathways it interacts with.
properties
IUPAC Name |
2-(cyclopropylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)3-6-4-1-2-4/h4,6H,1-3H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQCCQKRNWMECV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611319 |
Source


|
| Record name | N-Cyclopropylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)acetic acid | |
CAS RN |
10294-18-5 |
Source


|
| Record name | N-Cyclopropylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

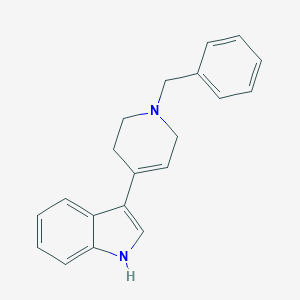

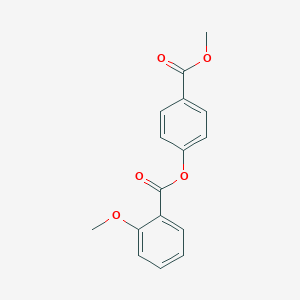
![ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B178203.png)




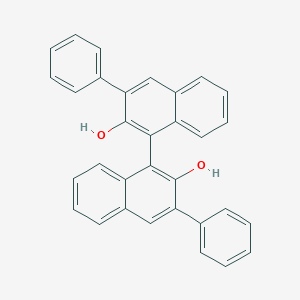
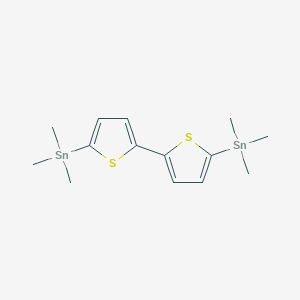

![(E,6R)-2-Methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B178230.png)
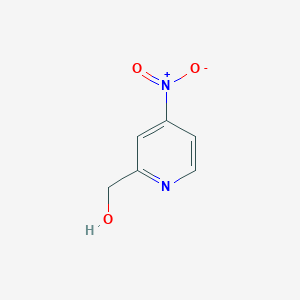
![Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B178237.png)